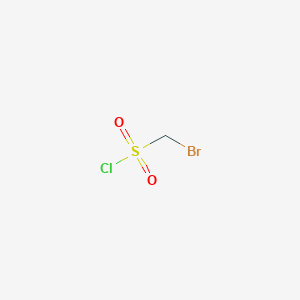

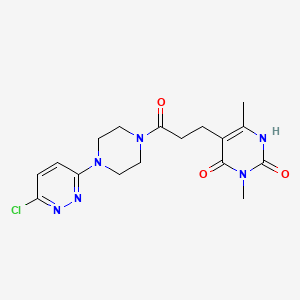

![molecular formula C12H11N3O3 B2658470 (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid CAS No. 1030553-73-1](/img/structure/B2658470.png)

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which includes “(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid”, has been revealed . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The synthesis of the desired product occurs in solvent-free conditions via the Biginelli reaction .

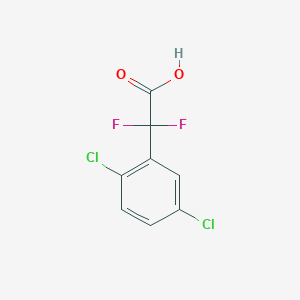

Molecular Structure Analysis

The molecular formula of “this compound” is C12H11N3O3. Its molecular weight is 245.238.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and the use of lactic acid as a green catalyst . The synthesis occurs via the Biginelli reaction .

Scientific Research Applications

Organic Synthesis Methodologies

Research has demonstrated the utility of related compounds in organic synthesis, illustrating the generation of unique substituted 3-oxo tetrahydropyrazino and tetrahydropyrimido benzimidazole derivatives through one-pot reactions. These methodologies leverage bifunctional starting materials and have been pivotal in synthesizing novel carboxamides and carboxylic acids with moderate to excellent yields, showcasing the compound's role in facilitating complex chemical transformations (Ghandi, Zarezadeh, & Taheri, 2010).

Pharmacological Applications

Several studies have investigated the pharmacological potentials of derivatives, revealing activities such as antiaggregant, antiarrhythmic, antioxidant, and hypoglycemic effects. Notably, some derivatives have shown to exhibit antagonist activities towards specific receptors like serotonin 5-HT2 and purine P2Y1, underscoring their potential in developing new therapeutic agents (Anisimova et al., 2012).

Structural and Synthetic Studies

Research on the structural aspects and synthetic routes towards these compounds has provided insights into their molecular conformations and the regioselectivity of their synthesis. These studies have facilitated the development of efficient synthetic methodologies, enabling the synthesis of complex heterocyclic structures with potential applications in material science and drug development (Chui et al., 2004).

Catalytic Applications

Some derivatives have been explored for their catalytic properties, particularly in promoting benzylic and aliphatic C-H oxidation. These findings highlight the potential of using these compounds as catalysts in organic synthesis, enabling more efficient and selective oxidation reactions that are crucial in various chemical manufacturing processes (Shen et al., 2014).

Properties

IUPAC Name |

2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHXWJCMBYFRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

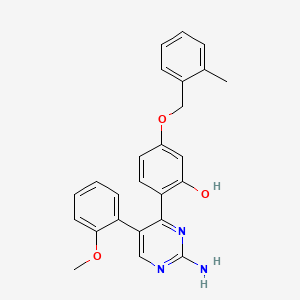

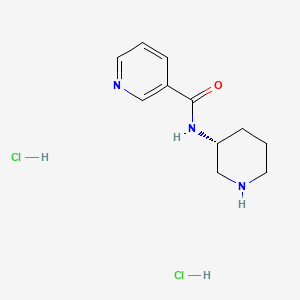

![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)

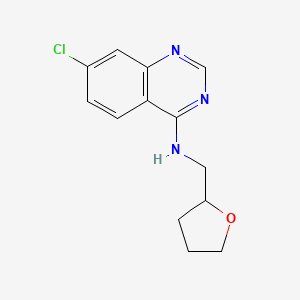

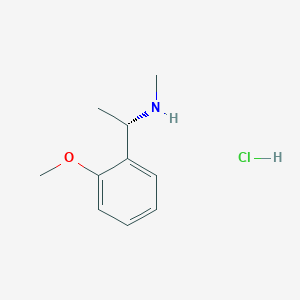

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)

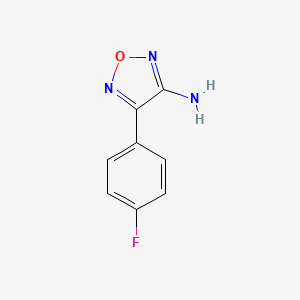

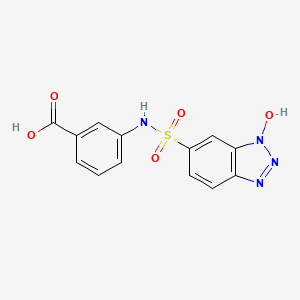

![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)

![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)